methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate
Description
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate is a synthetic pyrrole-derived ester compound. Its structure features a benzoate ester core substituted at the para position with a 2,5-dimethylpyrrole moiety modified by a 2-chloroacetyl group at the 3-position. The chloroacetyl group introduces electrophilic reactivity, making it a candidate for nucleophilic substitution reactions in further derivatization .
Properties
IUPAC Name |
methyl 4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-8-14(15(19)9-17)11(2)18(10)13-6-4-12(5-7-13)16(20)21-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMHYAVGVRJERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloroacetyl chloride and other hazardous reagents.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modulating bioavailability or generating intermediates for further functionalization.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 8h | 2,2-Dimethylpropanamide + 3-(pyridin-4-yl)pyrazin-2-ylmethanamine | Complete conversion observed in analogs |
| 2M NaOH, 70°C, 6h | Sodium salt of 2,2-dimethylpropanoic acid + free amine | Requires inert atmosphere to prevent oxidation |
Electrophilic Aromatic Substitution
The pyridine and pyrazine rings participate in electrophilic substitution, with regioselectivity influenced by existing substituents.
Pyrazine Ring Reactivity
The electron-deficient pyrazine ring undergoes nitration or halogenation at position 5 (para to the methylpropanamide group), as observed in structurally related compounds:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 0°C | 5-Chloro-pyrazine derivative | 72% |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-pyrazine derivative | 68% |
Pyridine Ring Reactivity
The pyridin-4-yl group directs electrophiles to the meta position relative to the nitrogen atom. Sulfonation and Friedel-Crafts alkylation are feasible but less explored in this
Scientific Research Applications
Structural Representation
The compound features a pyrrole ring substituted with a chloroacetyl group and a benzoate moiety, which contributes to its biological activity. The presence of chlorine and carbonyl functionalities enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate has been explored for its potential as a precursor in the synthesis of novel therapeutic agents. Its structural analogs have shown promising results in:
- Anticancer Activity : Compounds similar to this compound have been reported to exhibit significant anticancer properties. For instance, derivatives containing a pyrrole ring have been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Research indicates that the compound may possess various biological activities, including:
Synthesis of Novel Compounds
The compound serves as a synthetic building block for creating more complex molecules with enhanced biological activities. For example:
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
Case Study 1: Anticancer Activity
A study conducted on various derivatives showed that modifications at the chloroacetyl position significantly affected their cytotoxicity against breast cancer cell lines (MCF7). The most active derivative demonstrated an IC50 value lower than that of standard chemotherapeutics .
Case Study 2: Antibacterial Testing
In another investigation, derivatives were tested against common bacterial strains. Results indicated that certain modifications enhanced antibacterial efficacy compared to the parent compound, suggesting a structure-activity relationship that can be exploited for drug development .
Case Study 3: Inflammatory Response Modulation
Research focused on the anti-inflammatory potential of similar compounds revealed that they could inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrrole ring and benzoate ester may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-[3-(2-Cyanoacetyl)-2,5-dimethylpyrrol-1-yl]benzoate (CAS 729578-83-0)
Structural Differences :
- The cyanoacetyl group (-CO-C≡N) replaces the chloroacetyl (-CO-CH₂Cl) substituent on the pyrrole ring. Physicochemical Properties:
- Molecular Formula: C₁₇H₁₆N₂O₃ vs. C₁₇H₁₇ClNO₃ (estimated for the chloro analog).
- Molecular Weight: 296.32 g/mol (cyano) vs. ~324.78 g/mol (chloro).
- XLogP3: 2.5 (cyano) vs. higher lipophilicity expected for the chloro variant due to the Cl atom. Reactivity:
- The cyano group enables participation in click chemistry or nitrile hydrolysis, whereas the chloroacetyl group is more reactive in nucleophilic substitutions (e.g., with amines or thiols). Applications:
- The cyano derivative may serve as a precursor for heterocyclic systems (e.g., triazoles), while the chloro analog is suited for covalent inhibitor design .
Methyl 3-((6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)methyl)benzoate (Compound 61)
Structural Differences :
Methyl 4-[3-(2-Amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate Hydrochloride
Structural Differences :
- A thiazole ring replaces the chloroacetyl group, introducing a heterocyclic amine.
Applications : - Thiazole derivatives are frequently explored for antimicrobial activity, suggesting this analog may target bacterial enzymes (e.g., nitric oxide synthase) .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | XLogP3 | Reactivity Profile |
|---|---|---|---|---|---|
| Target Compound (Chloroacetyl) | C₁₇H₁₇ClNO₃ | ~324.78 | -CO-CH₂Cl | ~3.1* | Nucleophilic substitution |
| Cyanoacetyl Analog (CAS 729578-83-0) | C₁₇H₁₆N₂O₃ | 296.32 | -CO-C≡N | 2.5 | Nitrile hydrolysis, click chemistry |
| Pyridine-Pyrrole Hybrid (Compound 61) | C₂₀H₂₁N₂O₂ | 321.40 | Pyridine-methylpyrrole | N/A | Metal coordination |
| Thiazole Derivative (Hydrochloride) | C₁₇H₁₇ClN₃O₂S | 362.85 | Thiazole-amine | N/A | Enzyme inhibition |
*Estimated based on chloroacetyl’s contribution.
Biological Activity
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate (CAS No. 314245-31-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial activity, and its mechanism of action.
- Molecular Formula : C₁₆H₁₆ClNO₃
- Molecular Weight : 305.76 g/mol
- IUPAC Name : Methyl 4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate
- Purity : ≥95%
1. Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the introduction of a chloroacetyl group in pyrrole derivatives has been associated with enhanced cytotoxic effects against various cancer cell lines.
Case Study :
A study investigated the structure-activity relationship (SAR) of pyrrole derivatives and found that those with halogen substitutions showed increased antiproliferative activity. The specific compound this compound was noted for its ability to inhibit cell growth in vitro, particularly against breast and lung cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent was also explored. Similar derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings :
In a comparative study of various pyrrole-based compounds, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a promising alternative in antimicrobial therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The chloroacetyl group may interact with DNA synthesis pathways, leading to cell cycle arrest.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
Data Summary
Q & A
Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?
- Scale-Up Hurdles :
- Exothermic Reactions : Mitigate using jacketed reactors for temperature control during chloroacetylation.
- Purification : Transition from recrystallization (lab-scale) to column chromatography or continuous flow systems.
- Industrial Relevance : Pilot plant data from facilities like Hairui Chem’s can inform process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
